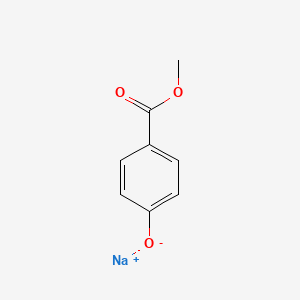

Parabène de méthyle sodique

Vue d'ensemble

Description

Applications De Recherche Scientifique

Methylparaben sodium is widely used in scientific research due to its preservative properties :

Chemistry: Used as a standard preservative in chemical formulations to prevent microbial growth.

Biology: Employed in biological research to maintain the sterility of biological samples and culture media.

Medicine: Utilized in pharmaceutical formulations to extend the shelf life of medications by preventing microbial contamination.

Industry: Commonly used in the cosmetics and food industries as a preservative to ensure product safety and longevity.

Mécanisme D'action

Target of Action

Methylparaben sodium, also known as Sodium 4-(methoxycarbonyl)phenolate, is primarily used as a preservative in various industries, including pharmaceuticals, food, and textiles . It targets a broad spectrum of microbes, preventing the growth of bacteria and mold in products that would otherwise be susceptible to microbial growth .

Mode of Action

The mode of action of methylparaben sodium involves interfering with cellular membrane transfer processes and inhibiting the synthesis of DNA, RNA, and enzymes in bacterial cells . This disruption of essential cellular functions effectively inhibits microbial growth, preserving the integrity of the products in which it is used .

Biochemical Pathways

Methylparaben sodium is produced by the esterification of p-hydroxybenzoic acid and methanol . This process results in the formation of the methyl ester of 4-hydroxybenzoic acid, a compound that belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action of methylparaben sodium can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH of the product it is preserving . Additionally, the presence of parabens in ecosystems is mainly related to wastewater discharges . This highlights the importance of considering environmental factors when assessing the action, efficacy, and stability of methylparaben sodium.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du parabène de méthyle sodique implique la réaction du p-hydroxybenzoate de méthyle avec l'hydroxyde de sodium. Le processus comprend généralement les étapes suivantes :

- Le p-hydroxybenzoate de méthyle est ajouté à un réacteur.

- L'hydroxyde de sodium, en une quantité 1,05 fois supérieure à celle du p-hydroxybenzoate de méthyle, est ajouté lentement goutte à goutte.

- Le mélange réactionnel est agité pendant 1 heure à température ambiante.

- Une fois la réaction terminée, le mélange est laissé cristalliser.

- Le produit est ensuite filtré par centrifugation et séché sous vide pour obtenir le produit final de this compound.

Méthodes de production industrielle : La production industrielle du this compound suit un processus similaire mais à plus grande échelle. Les principaux avantages de cette méthode sont sa simplicité, sa rentabilité et son respect de l'environnement, car elle ne produit pas d'eaux usées, de gaz résiduaires ou de résidus industriels .

Analyse Des Réactions Chimiques

Types de réactions : Le parabène de méthyle sodique subit diverses réactions chimiques, notamment:

Hydrolyse : En présence d'eau, le this compound peut s'hydrolyser pour former du parabène de méthyle et de l'hydroxyde de sodium.

Estérification : Le this compound peut réagir avec les alcools pour former des esters.

Oxydation et réduction : Bien que le this compound soit relativement stable, il peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants:

Hydrolyse : Eau et conditions légèrement acides ou basiques.

Estérification : Alcools et catalyseurs acides.

Oxydation et réduction : Agents oxydants ou réducteurs spécifiques selon la réaction souhaitée.

Principaux produits formés:

Hydrolyse : Parabène de méthyle et hydroxyde de sodium.

Estérification : Divers esters selon l'alcool utilisé.

Oxydation et réduction : Les produits varient en fonction des conditions réactionnelles spécifiques.

4. Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de ses propriétés conservatrices :

Chimie : Utilisé comme conservateur standard dans les formulations chimiques pour prévenir la croissance microbienne.

Biologie : Employé dans la recherche biologique pour maintenir la stérilité des échantillons biologiques et des milieux de culture.

Médecine : Utilisé dans les formulations pharmaceutiques pour prolonger la durée de conservation des médicaments en empêchant la contamination microbienne.

Industrie : Couramment utilisé dans les industries cosmétique et alimentaire comme conservateur pour assurer la sécurité et la longévité des produits.

5. Mécanisme d'action

Le this compound exerce ses effets antimicrobiens en perturbant les membranes cellulaires des micro-organismes, conduisant à la lyse cellulaire et à la mort . Il cible diverses voies moléculaires impliquées dans l'intégrité et la fonction de la membrane cellulaire, le rendant efficace contre un large éventail de bactéries et de champignons.

Comparaison Avec Des Composés Similaires

Le parabène de méthyle sodique fait partie de la famille des parabènes, qui comprend d'autres composés tels que l'éthylparabène, le propylparabène et le butylparabène . Comparé à ses homologues, le this compound est unique en raison de sa forme de sel de sodium, qui améliore sa solubilité dans l'eau. Cette propriété le rend particulièrement utile dans les formulations aqueuses où d'autres parabènes peuvent avoir une solubilité limitée .

Composés similaires:

Éthylparabène : Éthyl 4-hydroxybenzoate.

Propylparabène : Propyl 4-hydroxybenzoate.

Butylparabène : Butyl 4-hydroxybenzoate.

Le this compound se distingue par son équilibre entre efficacité antimicrobienne et solubilité, ce qui en fait un conservateur polyvalent dans diverses applications.

Propriétés

IUPAC Name |

sodium;4-methoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXGULMKCKJCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3Na, C8H7NaO3 | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-76-3 (Parent) | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042156 | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, hygroscopic powder | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

5026-62-0 | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(methoxycarbonyl)phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPARABEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6K9C2NHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)

![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)